molecular formula C9H12N4O3 B2494532 3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide CAS No. 2416235-89-5

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide

Cat. No. B2494532
CAS RN: 2416235-89-5
M. Wt: 224.22
InChI Key: VJIZTKUGOWQGEG-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide, also known as HEI-OC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HEI-OC belongs to the class of imidazopyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

Cancer Treatment

Pyrimidine derivatives have been extensively studied for their anticancer activity . They are part of several drugs like zidovudine, stavudine, 5-flurouracil, methotrexate, imatinib, dasatinib, pazopanib, nilotinib, uramustine, tegafur, cytarabine, trimethoprim, sulfamethazine, minoxidil, phenobarbital, primidone, and risperidone .

Triple-Negative Breast Cancer (TNBC) Treatment

The structure and activity relationship of 51 Src small molecule inhibitors with potential pyrimidine derivatives was explored . The study indicated that the models had good predictive ability and can further guide the design and modification of 3- (phenylethynyl) −1 hydropyrazolyl [3anilo-d] pyrimidine-4-amine derivatives inhibitors .

Inhibitor of Mitotic Kinesin

Monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin, has been synthesized via utilization of Lewis acid promoter, Yb (OTf)3 .

Design of New Compounds

The synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .

Inhibition of CDK Enzyme

Novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. These derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

In vitro Anticancer Activity

Tetrahydrobenzo [4,5]thieno [2, 3-d] pyrimidine-4-yl)-pyrolidine-2-carboxylic acid derivatives were studied for in vitro anticancer activity against MCF-7 and HCT-116 .

properties

IUPAC Name

3-(2-hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O3/c10-7(15)6-8-12-9(16)5(1-2-14)3-13(8)4-11-6/h4-5,14H,1-3H2,(H2,10,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIZTKUGOWQGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C(N=CN21)C(=O)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-2-oxo-3,4-dihydro-1H-imidazo[1,5-a]pyrimidine-8-carboxamide

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